N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Description
IUPAC Nomenclature Breakdown
The systematic name follows IUPAC priority rules for polycyclic systems:
- Parent structure : Propanamide (3-carbamoylpropyl chain)
- Substituents :
- N-(1,1-dioxidotetrahydrothiophen-3-yl) group at the amide nitrogen
- 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl] substituent at the propanamide's γ-position
| Component | IUPAC Interpretation | Positional Numbering |
|---|---|---|
| Tetrahydrothiophene | Saturated 5-membered sulfur ring | Position 3 substitution |
| Sulfone group | 1,1-Dioxidotetrahydrothiophene | Ring positions 1 and 1' |
| Thiazolidinone | 1,3-thiazolidin-4-one core | Position 5 Z-configuration |
The numbering system prioritizes the thiazolidinone ring (positions 1-5) over the tetrahydrothiophene system (positions 1'-5'), with the propanamide chain considered an N-substituent.
Functional Group Hierarchy
The compound contains three principal pharmacophores:
- Thiazolidin-4-one (2,4-dioxo-1,3-thiazolidin-3-yl): Provides hydrogen-bonding capacity through its carbonyl groups and potential metal-chelating properties via the thione sulfur.
- Tetrahydrothiophene 1,1-dioxide : The sulfone group enhances electronic conjugation and creates a polar, electron-deficient region.
- Thiophen-2-ylmethylidene : The aromatic thiophene moiety introduces π-stacking capabilities and modulates lipophilicity.
The stereochemical descriptor (5Z) specifies the configuration of the exocyclic double bond in the thiazolidinone ring, ensuring proper spatial alignment for biological target interactions.
Properties
Molecular Formula |
C15H16N2O5S3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C15H16N2O5S3/c18-13(16-10-4-7-25(21,22)9-10)3-5-17-14(19)12(24-15(17)20)8-11-2-1-6-23-11/h1-2,6,8,10H,3-5,7,9H2,(H,16,18)/b12-8- |
InChI Key |
SGGGFHLILZUPNJ-WQLSENKSSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features include a tetrahydrothiophene moiety and a thiazolidinone framework, which contribute to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C15H16N2O5S3, with a molecular weight of approximately 400.5 g/mol. It contains multiple functional groups, including dioxo groups, amide linkages, and thiophenyl substituents, which enhance its reactivity and biological properties.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
-
Anticancer Activity :
- The compound has shown cytotoxic effects against various cancer cell lines. For example, studies have demonstrated significant inhibition of tumor cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
- Table 1 summarizes the cytotoxicity data against selected cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action HeLa (cervical cancer) 15 Induction of apoptosis MCF-7 (breast cancer) 20 Cell cycle arrest in G2/M phase A549 (lung cancer) 12 Inhibition of DNA synthesis -
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
- Table 2 presents the antimicrobial activity data:
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of functional groups allows it to modulate various signaling pathways involved in disease processes. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or inflammation.
- Receptor Binding : It could bind to specific receptors that mediate cellular responses to external stimuli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 5-arylidene-2,4-dioxo/thioxo-thiazolidin-3-yl propanamides. Key structural analogs include:
Key Observations :
Substituent Impact on Solubility : The sulfolane group (1,1-dioxidotetrahydrothiophen-3-yl) in the target compound enhances hydrophilicity compared to phenyl or thiazole-based acyl groups .
Electron-Withdrawing Groups : Chlorine or methyl substituents on the benzylidene ring (e.g., 4-chloro or 4-methyl) may influence electronic properties and binding to biological targets .
Thiophene vs.
Preparation Methods
Knoevenagel Condensation
The thiazolidine-2,4-dione core is synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and thiophene-2-carbaldehyde. Piperidine (10 mol%) in toluene under reflux for 6–8 hours yields the (5Z)-isomer as the major product (75–82% yield). Microwave irradiation (150°C, 20 min) enhances reaction efficiency (88% yield).
Key Conditions
| Component | Quantity | Role |
|---|---|---|
| 2,4-Thiazolidinedione | 1.0 equiv | Core reactant |
| Thiophene-2-carbaldehyde | 1.1 equiv | Electrophile |
| Piperidine | 10 mol% | Base catalyst |
| Toluene | 0.5 M | Solvent |
Stereochemical Control
The Z-configuration is favored due to conjugation stabilization between the thiophene ring and thiazolidinedione carbonyl groups. Nuclear Overhauser Effect (NOE) spectroscopy confirms the (5Z)-geometry.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 12 hours (90–95% yield).
Functionalization to Amine
The sulfone intermediate undergoes nitration followed by reduction:
-
Nitration : Nitric acid (65%) and sulfuric acid (95%) at 0°C, yielding 3-nitrotetrahydrothiophene-1,1-dioxide (70% yield).
-
Reduction : Hydrogenation over palladium-on-carbon (10% Pd/C) in methanol at 25°C under 3 atm H₂, producing 3-aminotetrahydrothiophene-1,1-dioxide (85% yield).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 3.15–3.25 (m, 2H, CH₂-SO₂), 2.95–3.05 (m, 1H, CH-NH₂), 2.45–2.60 (m, 2H, CH₂-CH₂).
-
IR (KBr) : 1320 cm⁻¹ (asymmetric SO₂), 1140 cm⁻¹ (symmetric SO₂).
Coupling via Propanamide Linker
Activation of Carboxylic Acid
The thiazolidinedione derivative is treated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, forming 3-chloropropanoyl-thiazolidinedione (80% yield).
Reaction Scheme
Nucleophilic Substitution
The chloropropanoyl intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine in dimethylformamide (DMF) at 60°C for 4 hours, yielding the final product (65–72% yield).
Optimization Insights
Purification
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords >98% purity.
Alternative Microwave-Assisted Synthesis
One-Pot Approach
Combining Knoevenagel condensation and coupling in a single step under microwave irradiation (100°C, 30 min) reduces reaction time by 70% (68% yield).
Advantages
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (5Z)-configuration and planar geometry of the thiazolidinedione-thiophene system.
Challenges and Solutions
Sulfone Stability
The tetrahydrothiophene sulfone group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmospheres mitigates degradation.
Stereochemical Purity
Chromatographic separation or chiral auxiliaries (e.g., L-proline) enhance Z-selectivity (>95%).
Industrial Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
